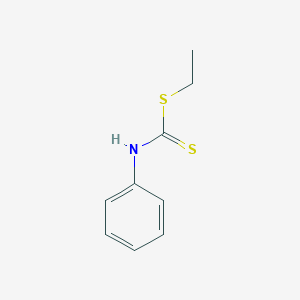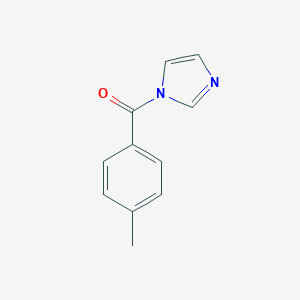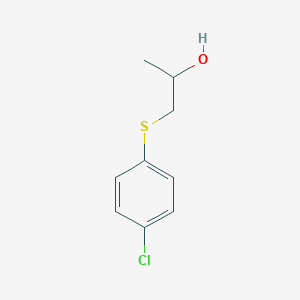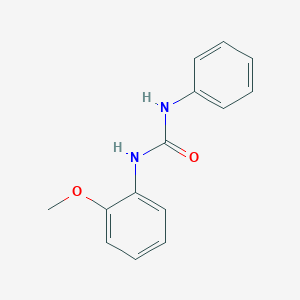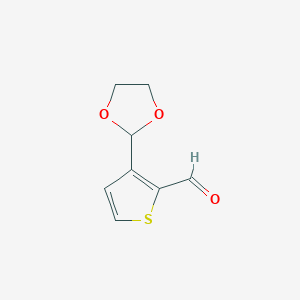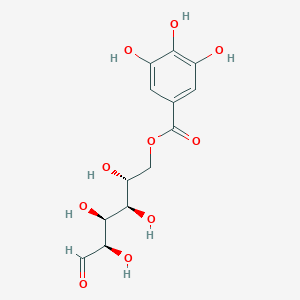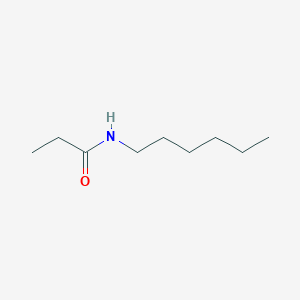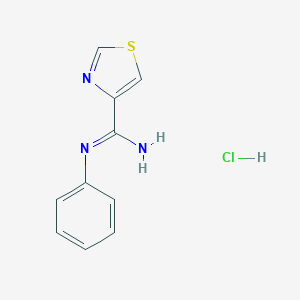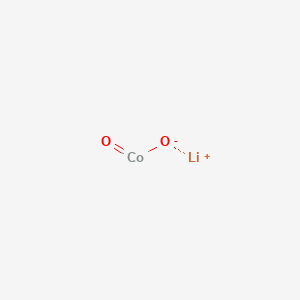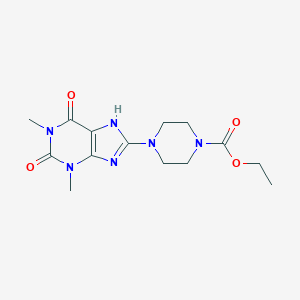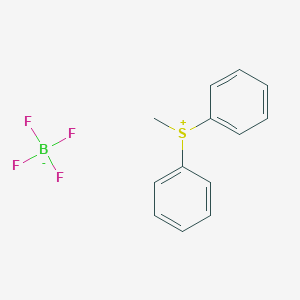
Diphenyl(methyl)sulfonium Tetrafluoroborate
Descripción general
Descripción
Diphenyl(methyl)sulfonium tetrafluoroborate is an organosulfur compound with the chemical formula
C13H13BF4S
. It is a white to light yellow crystalline powder that is soluble in water and alcohol. This compound is known for its role as a photoinitiator in polymer chemistry and as a reagent in organic synthesis .Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl(methyl)sulfonium tetrafluoroborate can be synthesized through the reaction of diphenyl sulfide with methyl iodide in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction typically proceeds as follows:
-
Formation of Diphenyl(methyl)sulfonium Iodide
(C6H5)2S+CH3I→(C6H5)2S+CH3I−
-
Conversion to Tetrafluoroborate Salt
(C6H5)2S+CH3I−+HBF4→(C6H5)2S+CH3BF4−+HI
The reaction is typically carried out under inert conditions to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(methyl)sulfonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonium group is replaced by a nucleophile.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or reduced to form sulfides.
Photochemical Reactions: As a photoinitiator, it can generate reactive intermediates upon exposure to light, initiating polymerization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, hydroxides, and amines. Reactions are typically carried out in polar solvents like water or alcohol.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Photochemical Reactions: UV light is used to activate the compound in the presence of monomers for polymerization.
Major Products
Substitution: Products depend on the nucleophile used, such as diphenyl sulfide derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl sulfide.
Photochemical: Polymers and copolymers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, diphenyl(methyl)sulfonium tetrafluoroborate is used as a photoinitiator for cationic polymerization. It initiates the polymerization of epoxides, vinyl ethers, and other monomers upon exposure to UV light.
Biology and Medicine
The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs. It is also studied for its antimicrobial properties.
Industry
In the industrial sector, it is used in the production of coatings, adhesives, and sealants. Its role as a photoinitiator makes it valuable in the manufacturing of UV-curable resins.
Mecanismo De Acción
Diphenyl(methyl)sulfonium tetrafluoroborate exerts its effects primarily through the generation of reactive intermediates upon exposure to UV light. These intermediates can initiate polymerization by opening the monomer’s double bonds, leading to the formation of polymers. The molecular targets include the double bonds of monomers, and the pathways involve radical or cationic polymerization mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- Triphenylsulfonium Tetrafluoroborate
- Diphenyl(phenylthio)methylsulfonium Tetrafluoroborate
- Methyl(phenylthio)diphenylsulfonium Tetrafluoroborate
Uniqueness
Compared to similar compounds, diphenyl(methyl)sulfonium tetrafluoroborate is unique due to its specific photoinitiating properties and its ability to generate highly reactive intermediates efficiently. This makes it particularly useful in applications requiring rapid and controlled polymerization.
Propiedades
IUPAC Name |
methyl(diphenyl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13S.BF4/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;2-1(3,4)5/h2-11H,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAMVDBAOJCBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[S+](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146925 | |
| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10504-60-6 | |
| Record name | Sulfonium, methyldiphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10504-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyldiphenylsulfonium Tetrafluoroborate's thermal latency in polymer chemistry?
A: Methyldiphenylsulfonium Tetrafluoroborate exhibits moderate thermal latency, meaning it remains relatively inert at lower temperatures and only initiates polymerization upon reaching a specific threshold. [, ] This characteristic is highly valuable in cationic polymerization reactions, as it allows for precise control over the initiation process.
Q2: How does the structure of Methyldiphenylsulfonium Tetrafluoroborate relate to its activity as a cationic initiator?
A: The cationic initiation activity of Methyldiphenylsulfonium Tetrafluoroborate is closely tied to its structure. Research indicates that the nature of the substituents on the aromatic rings and the alkyl groups attached to the sulfur atom directly influence its catalytic activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


